
2-Methoxy-4-methyl-N-phenylaniline
Overview
Description
2-Methoxy-4-methyl-N-phenylaniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by a methoxy group and a phenyl group, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the N-arylation of 4-methoxyaniline with 4-methylbromobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct the incoming electrophile to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-Methoxy-4-methyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 2-Methoxy-N-phenylaniline
- 4-Methoxy-N-phenylaniline
- 2-Methoxy-5-methyl-N-phenylaniline
Comparison: 2-Methoxy-4-methyl-N-phenylaniline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific applications in research and industry.
Biological Activity
2-Methoxy-4-methyl-N-phenylaniline, a compound with the molecular formula C15H17NO, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, supported by research findings and case studies.
This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a phenyl ring. This structural configuration influences its interaction with biological targets, enhancing its binding affinity and biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy and phenyl groups enhance the compound's binding affinity, leading to modulation of various biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can affect cellular functions.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Colorectal Cancer : A derivative of this compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HT29 and HCT 15), with IC₅₀ values of 0.32 μM and 0.51 μM, respectively. This compound was found to inhibit c-Myc/MAX dimerization, leading to apoptosis induction and cell cycle arrest at different phases depending on concentration .
Antioxidant Activity
Preliminary tests indicate that this compound exhibits low anti-lipid peroxidation activity, suggesting some antioxidant properties. However, further studies are needed to quantify this effect accurately .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : The compound is moderately soluble in organic solvents but shows limited solubility in water, which may affect its bioavailability.
- Metabolism : It undergoes metabolic transformations that can either activate or deactivate its biological effects. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the effects of various phenoxy-N-phenylaniline derivatives on colorectal cancer cells, demonstrating that specific modifications could enhance anticancer activity significantly .
- Transport Mechanisms : Research indicates that the transport and distribution of this compound within cellular environments are mediated by specific transporters. This localization is critical for its efficacy against targeted biological pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 2-Methoxy-4-methyl-N-phenylaniline in laboratory settings?
Methodological Answer: When handling this compound, adhere to the following precautions derived from safety protocols for structurally similar aniline derivatives:
- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of vapors or dust .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for splash-prone procedures .
- Post-Handling Hygiene: Thoroughly wash exposed skin with soap and water after handling .
- Emergency Response: In case of exposure, flush eyes with water for 15 minutes and seek medical attention for symptomatic treatment .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Methodological Answer: Synthesis typically involves:
N-Phenylation: React 2-methoxy-4-methylaniline with iodobenzene or a phenylboronic acid derivative under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂ catalyst, XPhos ligand, and K₃PO₄ base in toluene at 110°C) .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC or TLC .
Yield Optimization: Adjust stoichiometry of aryl halide and amine (1:1.2 ratio) to minimize byproducts like diarylated amines .
Q. How is the structural characterization of this compound typically performed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization: Grow crystals via slow evaporation in a solvent like dichloromethane/hexane .
- Data Collection: At 295 K, measure reflections using Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Solve structures using SHELXS-97, refining with SHELXL-2017. Key parameters include:
Parameter | Value |
---|---|
R factor | 0.044 |
wR factor | 0.131 |
Mean σ(C–C) bond length | 0.003 Å |
Data-to-parameter ratio | 13.4 |
This confirms planar geometry at the aniline nitrogen and methoxy group orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?
Methodological Answer: To address discrepancies:
- Reproduce Conditions: Verify synthesis and purification protocols (e.g., solvent purity, crystallization rate) .
- Analytical Cross-Validation: Compare DSC (melting point), NMR (purity), and HPLC (retention time) data with literature. For solubility, use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures .
- Metadata Analysis: Check for undocumented variables (e.g., polymorphic forms, residual solvents) in conflicting studies .
Q. What advanced strategies are employed to optimize reaction yields and purity in the multi-step synthesis of this compound derivatives?
Methodological Answer: Key strategies include:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to reduce side reactions .
- Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 minutes at 120°C) while maintaining >90% yield .
- In-Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
- Chromatography-Free Purification: Implement acid-base extraction (e.g., HCl wash to remove unreacted aniline) .
Q. What mechanistic insights guide the design of novel derivatives based on the this compound scaffold for biological activity studies?
Methodological Answer: Derivative design leverages:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at the 4-methyl position) to enhance binding to target enzymes .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict electron density at the methoxy group, influencing redox activity .
- Metabolic Stability: Introduce fluorine atoms to block cytochrome P450-mediated oxidation, as seen in related aniline-based drug candidates .
Properties
IUPAC Name |
2-methoxy-4-methyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-8-9-13(14(10-11)16-2)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHYRXWLNNLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475200 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808114-08-1 | |
Record name | AG-H-25049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-methyl-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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